molecular formula C10H11ClN2O2 B14515063 N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline CAS No. 62874-97-9

N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline

Katalognummer: B14515063
CAS-Nummer: 62874-97-9
Molekulargewicht: 226.66 g/mol
InChI-Schlüssel: ZAESRKAFCDGLDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline is an organic compound with a complex structure It is characterized by the presence of a chloro group, a nitro group, and a methylaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline typically involves the reaction of 4-methylaniline with 1-chloro-1-nitroprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity and interactions. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other nitroaniline derivatives and chloro-substituted anilines. Examples include:

  • 4-Chloro-2-nitroaniline
  • 2-Chloro-4-nitroaniline
  • N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline

Uniqueness

N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline is unique due to the specific combination of functional groups and its structural configuration

Eigenschaften

CAS-Nummer

62874-97-9

Molekularformel

C10H11ClN2O2

Molekulargewicht

226.66 g/mol

IUPAC-Name

N-(1-chloro-1-nitroprop-1-en-2-yl)-4-methylaniline

InChI

InChI=1S/C10H11ClN2O2/c1-7-3-5-9(6-4-7)12-8(2)10(11)13(14)15/h3-6,12H,1-2H3

InChI-Schlüssel

ZAESRKAFCDGLDF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=C([N+](=O)[O-])Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.